molecular formula C14H10BrNO B13135185 n-(9-Bromo-9h-fluoren-2-yl)formamide CAS No. 6344-56-5

n-(9-Bromo-9h-fluoren-2-yl)formamide

Cat. No.: B13135185
CAS No.: 6344-56-5
M. Wt: 288.14 g/mol
InChI Key: XJZMVJZINHACTQ-UHFFFAOYSA-N
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Description

N-(9-Bromo-9H-fluoren-2-yl)formamide is a chemical compound with the molecular formula C14H10BrNO It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 9th position and a formamide group at the 2nd position of the fluorene ring

Properties

CAS No.

6344-56-5

Molecular Formula

C14H10BrNO

Molecular Weight

288.14 g/mol

IUPAC Name

N-(9-bromo-9H-fluoren-2-yl)formamide

InChI

InChI=1S/C14H10BrNO/c15-14-12-4-2-1-3-10(12)11-6-5-9(16-8-17)7-13(11)14/h1-8,14H,(H,16,17)

InChI Key

XJZMVJZINHACTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3=C(C=C(C=C3)NC=O)C(C2=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-Bromo-9H-fluoren-2-yl)formamide typically involves the bromination of fluorene followed by formylation. One common method is as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(9-Bromo-9H-fluoren-2-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted fluorenes depending on the nucleophile used.

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorene derivatives with reduced functional groups.

    Hydrolysis: 9-bromo-2-fluorenecarboxylic acid.

Scientific Research Applications

N-(9-Bromo-9H-fluoren-2-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9-Bromo-9H-fluoren-2-yl)formamide involves its interaction with specific molecular targets. The bromine atom and formamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9-Bromo-9H-fluoren-2-yl)formamide is unique due to the presence of both a bromine atom and a formamide group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Biological Activity

n-(9-Bromo-9H-fluoren-2-yl)formamide is a derivative of the fluorenyl compound, notable for its potential biological activities. This compound has drawn interest in medicinal chemistry and pharmacology due to its unique structure and the presence of the bromine substituent, which may influence its interactions with biological targets. This article reviews the biological activity associated with this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrNC_{13}H_{10}BrN. The presence of the bromine atom at the 9-position of the fluorenyl moiety is significant as it can enhance lipophilicity and alter electronic properties, potentially affecting biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in this class have been shown to inhibit various cancer cell lines.
  • Antimicrobial Properties : Certain derivatives demonstrate efficacy against bacterial strains.
  • Enzyme Inhibition : Some fluorenyl derivatives act as inhibitors for specific enzymes, contributing to their therapeutic potential.

Antitumor Activity

A study by Baltas et al. (2022) investigated fluorenyl derivatives for their antitumor properties. The findings indicated that this compound could inhibit the growth of human cancer cell lines, with a notable Minimum Inhibitory Concentration (MIC) observed at 5 μg/mL against the HCT116 cell line. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Antimicrobial Effects

Research has demonstrated that halogenated fluorenyl compounds possess antimicrobial properties. A comparative analysis showed that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC of 32 μg/mL. This suggests that the bromine substituent enhances its interaction with bacterial membranes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureActivity TypeObservations
Bromine SubstituentIncreased lipophilicityEnhances membrane penetration
Fluorenyl BackboneAntitumor propertiesStabilizes interactions with target proteins
Amide Functional GroupEnzyme inhibitionPotential ligand for various enzyme targets

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Membrane Disruption : Interaction with bacterial membranes causing lysis.
  • Enzyme Inhibition : Competitive inhibition of enzymes involved in metabolic pathways.

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